6-bromo-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER typically involves the reaction of 6-bromo-2H-1,3-benzoxazin-3(4H)-one with phenyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzoxazine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with similar structural properties.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: A nitro-substituted benzoxazine with different reactivity.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: An amino-substituted benzoxazine with unique biological activities.
Uniqueness
4-{[6-BROMO-2H-1,3-BENZOXAZIN-3(4H)-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substitution makes it particularly useful in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C16H16BrNO2 |
---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
6-bromo-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H16BrNO2/c1-19-15-5-2-12(3-6-15)9-18-10-13-8-14(17)4-7-16(13)20-11-18/h2-8H,9-11H2,1H3 |
InChI Key |
AUFFOOSOKJKVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.